molecular formula C11H9ClN2O2 B1458864 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1423734-30-8

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1458864
CAS No.: 1423734-30-8
M. Wt: 236.65 g/mol
InChI Key: XMVOKDPWHPIDSD-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of the GABA A receptor, enhancing GABA currents during GABA exposure . This modulation can lead to changes in cellular responses and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the benzodiazepine recognition site of the GABA A receptor, promoting GABA currents . This binding interaction is crucial for its modulatory effects on cellular activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s stability in various conditions can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular responses and overall function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For instance, higher doses of the compound have been associated with increased anticonvulsant activity, but also with potential toxic effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to undergo metabolism and excretion in preclinical species, with specific metabolites identified in mice, rats, rabbits, and dogs . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, it has been shown to bind to the peripheral benzodiazepine receptor, which is involved in cholesterol transport into mitochondria . This interaction affects its distribution within the cell and its overall activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize to the outer mitochondrial membrane, where it interacts with the peripheral benzodiazepine receptor . This localization is crucial for its role in regulating cholesterol transport and other mitochondrial functions.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVOKDPWHPIDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.